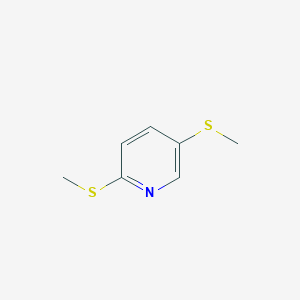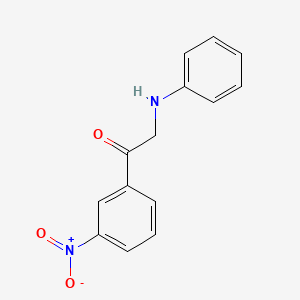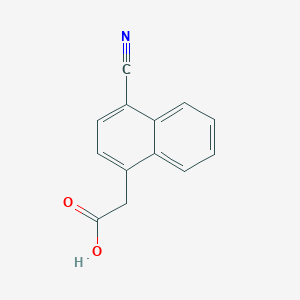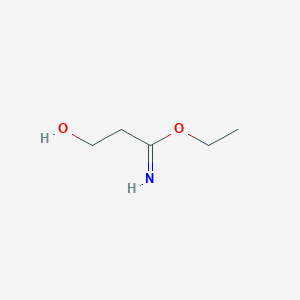
ETHYL 3-HYDROXYPROPANIMIDATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-HYDROXYPROPANIMIDATE is an organic compound with the molecular formula C5H9NO2 It is a derivative of propionic acid and contains both hydroxyl and imidic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-HYDROXYPROPANIMIDATE can be achieved through several methods. One common approach involves the esterification of 3-hydroxypropionic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Another method involves the reaction of ethyl chloroformate with 3-hydroxypropionamide in the presence of a base such as triethylamine. This method provides a more direct route to the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-HYDROXYPROPANIMIDATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxopropionimidic acid ethyl ester.
Reduction: The imidic acid group can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Oxopropionimidic acid ethyl ester.
Reduction: 3-Hydroxypropionamide ethyl ester.
Substitution: Various substituted esters and amides.
Scientific Research Applications
ETHYL 3-HYDROXYPROPANIMIDATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-HYDROXYPROPANIMIDATE involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the imidic acid group can participate in nucleophilic and electrophilic reactions. These interactions can affect enzyme activity and cellular processes, making the compound of interest in drug development.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypropionic acid ethyl ester: Similar in structure but lacks the imidic acid group.
3-Hydroxypropionamide: Contains an amide group instead of an ester group.
Ethyl 3-oxopropionate: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
ETHYL 3-HYDROXYPROPANIMIDATE is unique due to the presence of both hydroxyl and imidic acid functional groups
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
ethyl 3-hydroxypropanimidate |
InChI |
InChI=1S/C5H11NO2/c1-2-8-5(6)3-4-7/h6-7H,2-4H2,1H3 |
InChI Key |
NDMUXLZJBJGOSS-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CCO |
Canonical SMILES |
CCOC(=N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dimethylamino)methyl]benzeneacetic acid](/img/structure/B1641070.png)
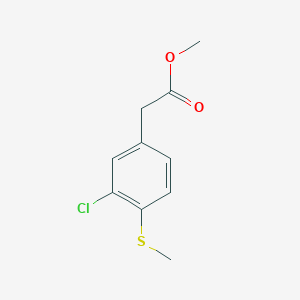
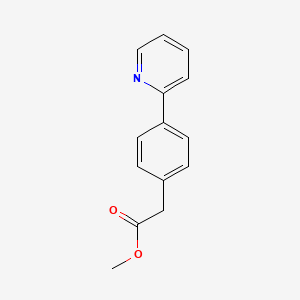
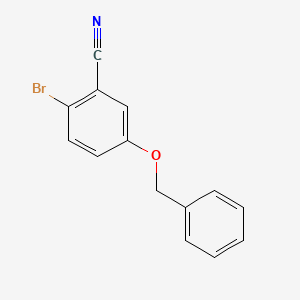
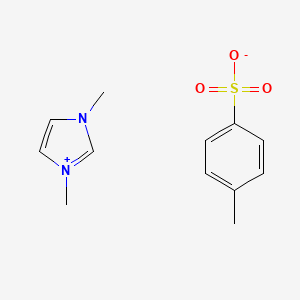
![1H-Pyrrolo[3,2-b]pyridine, 5-chloro-2-methyl-3-(methylthio)-](/img/structure/B1641090.png)

